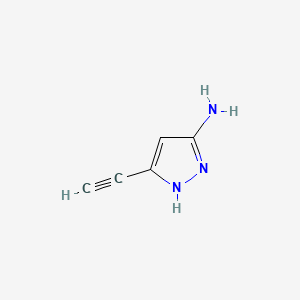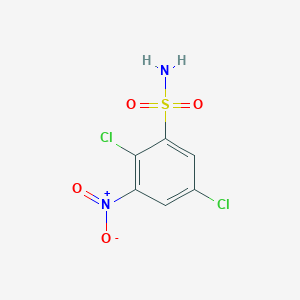
4-Fluoro-3-methylbenZylZinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoro-3-methylbenZylZinc bromide is an organozinc compound that features a zinc atom bonded to a benzyl group substituted with a fluorine atom at the 4-position and a methyl group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 4-Fluoro-3-methylbenZylZinc bromide typically involves the reaction of 4-Fluoro-3-methylbenzyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
4-Fluoro-3-methylbenzyl bromide+Zn→4-Fluoro-3-methylbenZylZinc bromide
Industrial Production Methods
Industrial production methods for organozinc compounds like this compound often involve large-scale batch or continuous flow processes. These methods ensure high purity and yield by optimizing reaction conditions such as temperature, solvent choice, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
4-Fluoro-3-methylbenZylZinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bonded group is replaced by another nucleophile.
Coupling Reactions: It is commonly used in cross-coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with aryl halides to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and conditions typically involve polar aprotic solvents.
Suzuki-Miyaura Coupling: This reaction often uses palladium catalysts and bases such as potassium carbonate in solvents like THF or toluene.
Major Products
The major products formed from these reactions depend on the specific reactants used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound.
Applications De Recherche Scientifique
4-Fluoro-3-methylbenZylZinc bromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the formation of carbon-carbon bonds.
Biology: It can be employed in the synthesis of biologically active molecules.
Industry: It is used in the production of fine chemicals and materials science research.
Mécanisme D'action
The mechanism of action of 4-Fluoro-3-methylbenZylZinc bromide in chemical reactions involves the transfer of the benzyl group to an electrophilic substrate. The zinc atom facilitates this transfer by stabilizing the negative charge on the benzyl group, making it a good nucleophile. This compound can interact with various molecular targets, depending on the reaction it is involved in.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Fluoro-3-methylbenzyl bromide
- 4-Chloro-3-fluorobenzyl bromide
- 4-Bromo-2-fluorobenzyl bromide
Uniqueness
4-Fluoro-3-methylbenZylZinc bromide is unique due to its specific substitution pattern on the benzyl group, which can influence its reactivity and selectivity in chemical reactions. The presence of both a fluorine and a methyl group can affect the electronic properties and steric hindrance, making it distinct from other similar compounds.
Propriétés
Formule moléculaire |
C8H8BrFZn |
|---|---|
Poids moléculaire |
268.4 g/mol |
Nom IUPAC |
bromozinc(1+);1-fluoro-4-methanidyl-2-methylbenzene |
InChI |
InChI=1S/C8H8F.BrH.Zn/c1-6-3-4-8(9)7(2)5-6;;/h3-5H,1H2,2H3;1H;/q-1;;+2/p-1 |
Clé InChI |
KOYNIXLXJMHXGN-UHFFFAOYSA-M |
SMILES canonique |
CC1=C(C=CC(=C1)[CH2-])F.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-(2,5-dichlorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one](/img/structure/B14897719.png)


![8-Iodopyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B14897740.png)



![1-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)-1h-1,2,4-triazole-3-carbonitrile](/img/structure/B14897771.png)


